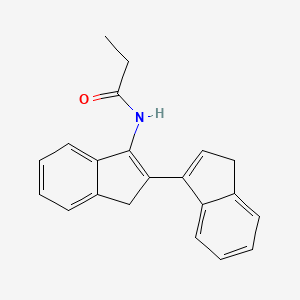

![molecular formula C17H16N6O2 B2548723 N'-{2-[(1-苯基-1H-1,2,4-三唑-3-基)氧基]乙酰亚胺基}苯甲酰肼 CAS No. 338405-31-5](/img/structure/B2548723.png)

N'-{2-[(1-苯基-1H-1,2,4-三唑-3-基)氧基]乙酰亚胺基}苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide" is a derivative of benzohydrazide, which is a common precursor in the synthesis of various nitrogen-containing heterocycles. Benzohydrazides are known to react with different reagents to form a variety of heterocyclic compounds, such as triazoles, tetrazoles, and pyrazoles, which have significant applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of nitrogen-heterocycles from benzohydrazide derivatives involves the formation of intermediates that can undergo cyclization. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Similarly, N-(phenylsulfonyl)benzohydrazonoyl chloride reacts with pyridines to yield 3-phenyl[1,2,4]triazolo[4,3-a]pyridines . These reactions typically involve the generation of an intermediate that is stabilized by a sulfonyl group, which is then displaced or eliminated to form the heterocyclic structure.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of a hydrazide moiety, which can adopt various conformations depending on the substituents attached to it. For example, (E)-N'-[1-(Thiophen-2-yl)ethylidene]benzohydrazide exhibits an E conformation with the thiophene and phenyl rings oriented at specific dihedral angles, indicating a planar formohydrazide fragment . This conformational feature is crucial as it can influence the reactivity and the type of heterocycles formed during the synthesis.

Chemical Reactions Analysis

Benzohydrazide derivatives undergo a range of chemical reactions to form heterocyclic compounds. The Bamford-Stevens reaction of 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole derivatives leads to the formation of aryl(1,2,3-triazol-1-yl)carbenes, which can further transform into 3-aryl-1,2,4-triazine derivatives . These reactions are indicative of the versatility of benzohydrazide derivatives in generating diverse heterocyclic structures through different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are influenced by their molecular structure and the nature of the substituents. For instance, the crystal structure of (E)-N'-[1-(4-Aminophenyl)ethylidene]benzohydrazide shows intermolecular hydrogen bonding, which can affect the compound's solubility and stability . Additionally, the urease inhibition activity of an oxovanadium(V) complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide demonstrates the potential biological applications of these compounds .

科学研究应用

新型化合物和金属配合物的合成

苯甲酰肼衍生物在合成新型化合物和金属配合物中至关重要,展示出显着的抗癌活性。例如,由苯甲酰肼与二苯甲醛缩合形成的新型席夫碱化合物,在与各种金属离子反应后,除了对革兰氏阴性菌和革兰氏阳性菌具有抗菌活性外,还表现出显着的抗癌活性 (Zayed, Zayed, Fahim, & El-Samahy, 2017).

表征和生物活性研究

研究还集中在苯甲酰肼衍生物的合成、表征和生物活性探索上。例如,涉及 1-苯基-3-甲基-4-苯甲酰-吡唑-5-酮和苯甲酰肼的反应导致了对人白血病细胞显示出有效细胞毒活性和对某些细菌显示出抗菌活性的化合物 (Asegbeloyin 等人,2014).

抗氧化和抗癌筛选

另一项研究合成了具有 N2O2 供体原子基团的新型大环席夫碱化合物,显示出显着的抗癌筛选结果。这些化合物衍生自苯甲酰肼反应,使用分析和光谱方法进行表征,进一步强调了它们的抗菌活性 (Zayed 等人,2017).

催化、DNA 结合和抗菌活性

苯甲酰肼衍生物已被合成并检查其催化、DNA 结合和抗菌活性。通过缩合过程形成的席夫碱配体表现出与 DNA 的显着相互作用,并对常见病原体表现出显着的抗菌活性,突出了它们在医学研究和应用中的潜力 (El‐Gammal 等人,2021).

对心脏重塑的保护作用

研究还探讨了苯甲酰肼衍生物对心脏重塑的保护作用,证明了减轻大鼠异丙肾上腺素诱导的心肌梗塞的显着潜力。这些研究强调了这些化合物在心血管疾病中的治疗潜力 (Emna 等人,2020).

作用机制

Target of Action

“N’-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide” is a compound that contains a 1,2,4-triazole moiety. Compounds containing the 1,2,4-triazole moiety are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets, leading to a range of biological activities .

Biochemical Pathways

1,2,4-triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

1,2,4-triazole derivatives are known to exhibit a range of biological activities .

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

N-[(Z)-[1-amino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c18-15(20-21-16(24)13-7-3-1-4-8-13)11-25-17-19-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,20)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKTEQXPHXUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

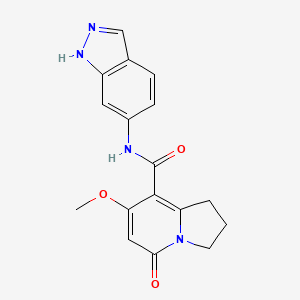

![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)

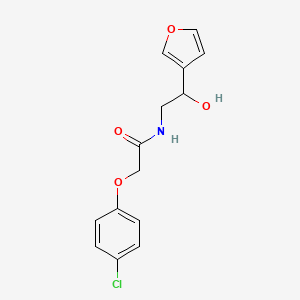

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)

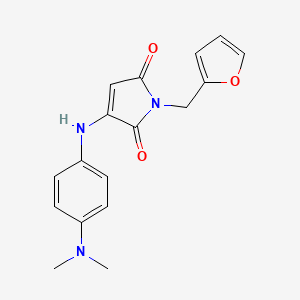

![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)

![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)

![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)